molecular formula C25H33NO5 B3125838 Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate CAS No. 329774-41-6

Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate

Cat. No. B3125838
CAS RN: 329774-41-6
M. Wt: 427.5 g/mol
InChI Key: OXYQMSQFHAWJSP-UHFFFAOYSA-N
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Description

“Methyl 4-(((5-ethoxy-5-oxopentyl)(2-methoxyphenethyl)amino)methyl)benzoate” is a chemical compound with the molecular formula C25H33NO5. It has a molecular weight of 427.5 g/mol. The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization and Formation of Anilides : In a study by Ukrainets et al. (2014), Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a compound with a similar structure, was found to cyclize in the presence of bases, resulting in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).

  • Synthesis of Heterocyclic Systems : Selič et al. (1997) explored the use of a related compound, Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, in synthesizing various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, indicating its utility in complex organic syntheses (Selič, L., Grdadolnik, S., & Stanovnik, B., 1997).

Photophysical Properties

Synthesis of Intermediates

  • Process Optimization : Xu et al. (2018) worked on Methyl 2-methoxy-5-aminosulfonyl benzoate, focusing on optimizing the synthesis process. This work is relevant for understanding efficient manufacturing of complex molecules (Xu, W., Guo, C., Li, T., & Liu, S.-Q., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-[[(5-ethoxy-5-oxopentyl)-[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-4-31-24(27)11-7-8-17-26(18-16-21-9-5-6-10-23(21)29-2)19-20-12-14-22(15-13-20)25(28)30-3/h5-6,9-10,12-15H,4,7-8,11,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYQMSQFHAWJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN(CCC1=CC=CC=C1OC)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135163
Record name Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329774-41-6
Record name Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329774-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(5-ethoxy-5-oxopentyl)[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (50.0 mmol) of methyl 4-{[(2-methoxyphenethyl)amino]methyl}benzoate from Example I.1., 11.52 g (55.0 mmol) of ethyl 5-bromovalerate and 6.37 g (106.0 mmol) of sodium carbonate are dissolved in 30 ml of acetonitrile and heated at reflux for 18 hours. After cooling, most of the solvent is distilled off under reduced pressure and the residues are mixed with water. The mixture is extracted repeatedly with ethyl acetate, the organic phases are washed with saturated sodium chloride solution and, after drying over magnesium sulphate, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography over silica gel (0.04-0.063 nm) using the mobile phase cyclohexane/ethyl acetate 4/1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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